1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol
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Overview
Description
1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to a propenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2,3,4-trimethoxybenzaldehyde with an appropriate ketone in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction typically proceeds in a basic medium, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide (NO) in certain cell lines, indicating its potential anti-inflammatory properties . Molecular docking studies have suggested that the compound has a high affinity for enzymes like cyclooxygenase-1 (COX-1) and transient receptor potential ankyrin 1 (TRPA1) channels, which are involved in inflammatory and pain pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one
- 1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
Uniqueness
1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1-(2,3,4-trimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H16O4/c1-5-9(13)8-6-7-10(14-2)12(16-4)11(8)15-3/h5-7,9,13H,1H2,2-4H3 |
InChI Key |
LWYREEUSCVIIJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(C=C)O)OC)OC |
Origin of Product |
United States |
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